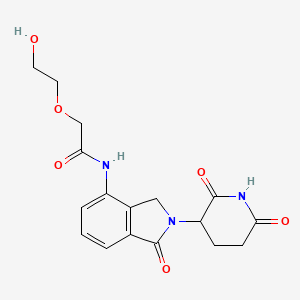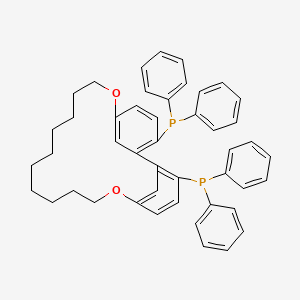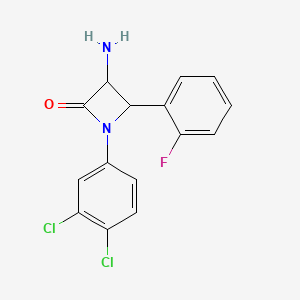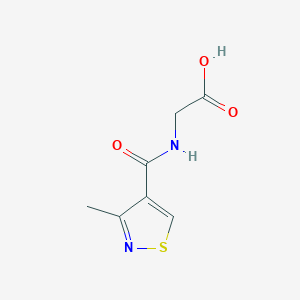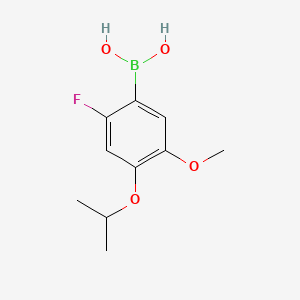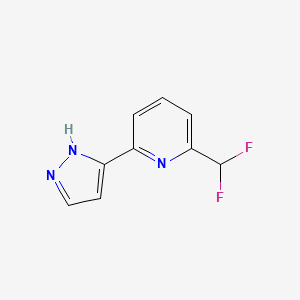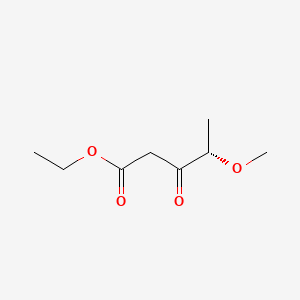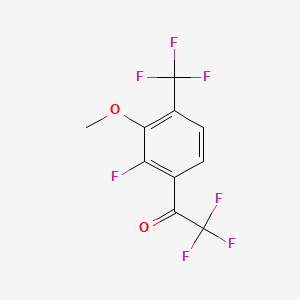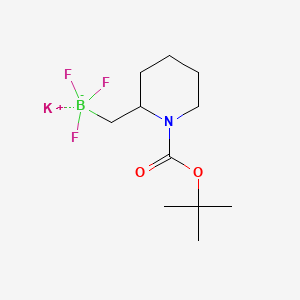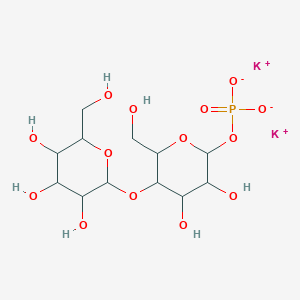![molecular formula C21H22O4 B14771698 Ethyl 7-{[1,1'-biphenyl]-3-YL}-4,7-dioxoheptanoate](/img/structure/B14771698.png)
Ethyl 7-{[1,1'-biphenyl]-3-YL}-4,7-dioxoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-(biphenyl-3-yl)-4,7-dioxoheptanoate is an organic compound that features a biphenyl group attached to a heptanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(biphenyl-3-yl)-4,7-dioxoheptanoate typically involves the esterification of 7-(biphenyl-3-yl)-4,7-dioxoheptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of Ethyl 7-(biphenyl-3-yl)-4,7-dioxoheptanoate may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully chosen to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(biphenyl-3-yl)-4,7-dioxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: The major product is 7-(biphenyl-3-yl)-4,7-dioxoheptanoic acid.
Reduction: The major product is Ethyl 7-(biphenyl-3-yl)-4,7-dihydroxyheptanoate.
Substitution: Depending on the substituent, products like brominated or nitrated derivatives of the biphenyl ring are formed.
Scientific Research Applications
Ethyl 7-(biphenyl-3-yl)-4,7-dioxoheptanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 7-(biphenyl-3-yl)-4,7-dioxoheptanoate involves its interaction with specific molecular targets. The biphenyl group can interact with various enzymes and receptors, potentially inhibiting or activating certain biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-(phenyl)-4,7-dioxoheptanoate: Similar structure but lacks the biphenyl group.
Ethyl 7-(biphenyl-4-yl)-4,7-dioxoheptanoate: Similar structure with a different position of the biphenyl group.
Ethyl 7-(biphenyl-3-yl)-4,7-dioxooctanoate: Similar structure with an additional carbon in the heptanoate chain.
Uniqueness
Ethyl 7-(biphenyl-3-yl)-4,7-dioxoheptanoate is unique due to the specific positioning of the biphenyl group, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H22O4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 4,7-dioxo-7-(3-phenylphenyl)heptanoate |
InChI |
InChI=1S/C21H22O4/c1-2-25-21(24)14-12-19(22)11-13-20(23)18-10-6-9-17(15-18)16-7-4-3-5-8-16/h3-10,15H,2,11-14H2,1H3 |
InChI Key |
REWCHRGUCMFTOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)CCC(=O)C1=CC=CC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


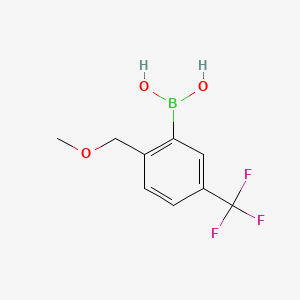

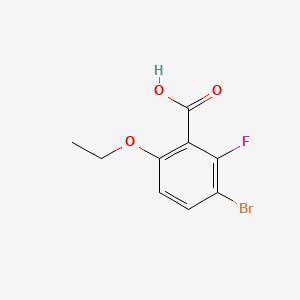
![2-(2-oxo-1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-indol-3-yl)acetyl chloride](/img/structure/B14771650.png)
